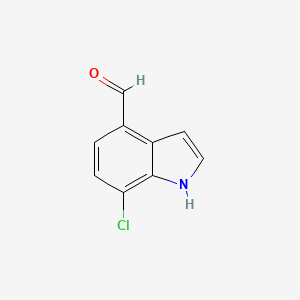

7-Chloro-1H-indole-4-carbaldehyde

Description

BenchChem offers high-quality 7-Chloro-1H-indole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1H-indole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-1H-indole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-6(5-12)7-3-4-11-9(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREPJTYUCHCYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C=O)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694630 | |

| Record name | 7-Chloro-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-37-9 | |

| Record name | 7-Chloro-1H-indole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-1H-indole-4-carbaldehyde

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-indole-4-carbaldehyde is a halogenated indole derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural and synthetic bioactive compounds.[1][2] The introduction of a chlorine atom and a carbaldehyde (formyl) group at specific positions on the indole ring significantly influences the molecule's electronic properties and reactivity, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3]

This technical guide provides a comprehensive overview of 7-Chloro-1H-indole-4-carbaldehyde, including its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Core Properties and Identification

The unique identification of a chemical compound is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 1167055-37-9 to 7-Chloro-1H-indole-4-carbaldehyde.[][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 7-Chloro-1H-indole-4-carbaldehyde is presented in the table below. These properties are essential for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1167055-37-9 | [][5][6] |

| Molecular Formula | C₉H₆ClNO | [] |

| Molecular Weight | 179.6 g/mol | [] |

| IUPAC Name | 7-chloro-1H-indole-4-carbaldehyde | |

| Canonical SMILES | C1=CC(=C2C(=C1C=O)C=CN2)Cl | [] |

| InChI Key | IREPJTYUCHCYLI-UHFFFAOYSA-N | [] |

Synthesis and Reactivity

The synthesis of substituted indoles, including 7-Chloro-1H-indole-4-carbaldehyde, often involves multi-step processes. While specific, detailed synthetic procedures for this exact molecule are not extensively published in readily available literature, general methods for the formylation of indoles can be adapted. A common approach is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring like indole.

The general workflow for a potential synthesis could involve the initial synthesis of the 7-chloroindole scaffold followed by a regioselective formylation at the C4 position. The choice of reagents and reaction conditions is critical to control the regioselectivity of the formylation, as indole can be formylated at different positions.

Caption: A potential synthetic workflow for 7-Chloro-1H-indole-4-carbaldehyde.

The reactivity of 7-Chloro-1H-indole-4-carbaldehyde is primarily dictated by the aldehyde functional group and the indole nucleus. The aldehyde group can undergo a variety of chemical transformations, including:

-

Oxidation to a carboxylic acid.

-

Reduction to an alcohol.

-

Reductive amination to form various amine derivatives.

-

Wittig reaction and related olefination reactions to form alkenes.

-

Condensation reactions with active methylene compounds.

These reactions make it a valuable intermediate for introducing diverse functionalities and building molecular complexity.[2]

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, with numerous indole-containing drugs on the market.[1] The specific substitution pattern of 7-Chloro-1H-indole-4-carbaldehyde makes it an attractive starting point for the synthesis of novel drug candidates. The chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] The aldehyde group serves as a chemical handle for further elaboration of the molecule to explore structure-activity relationships (SAR).

While specific therapeutic applications of direct derivatives of 7-Chloro-1H-indole-4-carbaldehyde are not yet widely reported, its structural motifs are found in compounds investigated for various therapeutic areas. For instance, indole-4-carboxamide derivatives have been explored as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy.[7]

Caption: A simplified diagram showing the mechanism of PARP-1 inhibition, a potential application for derivatives of 7-Chloro-1H-indole-4-carbaldehyde.

Analytical Characterization

The structural elucidation and purity assessment of 7-Chloro-1H-indole-4-carbaldehyde and its derivatives are typically achieved using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.[8]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the N-H stretch of the indole and the C=O stretch of the aldehyde.

Safety and Handling

As with any chemical compound used in a laboratory setting, proper safety precautions must be observed when handling 7-Chloro-1H-indole-4-carbaldehyde. Although a specific, detailed safety data sheet (SDS) for this compound is not widely available, information can be extrapolated from similar chlorinated indole compounds.

General Safety Recommendations:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

7-Chloro-1H-indole-4-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel bioactive molecules. Its unique substitution pattern provides a strategic starting point for the exploration of new chemical space in drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their research and development endeavors. As the field of medicinal chemistry continues to evolve, the importance of such well-defined building blocks in the rational design of new therapeutics is undeniable.

References

-

BOC Sciences. 7-Chloro-1H-Indole-4-Carbaldehyde (CAS 1167055-37-9).

-

Sigma-Aldrich. Safety Data Sheet.

-

BLD Pharm. 1167055-37-9 | 7-Chloro-1H-indole-4-carbaldehyde.

-

Fisher Scientific. Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet.

-

Santa Cruz Biotechnology. Safety Data Sheet.

-

UNECE. Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

-

ChemicalBook. 1H-Indole-4-carboxaldehyde, 7-chloro-(1167055-37-9) 1 H NMR.

-

PubChem. 7-chloro-1H-indole.

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Royal Society of Chemistry.

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.

-

AChemBlock. 7-chloro-1H-indole-3-carbaldehyde 97%.

-

Amadis Chemical. 7-Chloro-1H-indole-4-carbaldehyde.

-

BLD Pharm. 1008-07-7 | 7-Chloro-1H-indole-3-carbaldehyde.

-

PubChem. Indole-4-carboxaldehyde.

-

Google Patents. Improved 7-chloroquinaldine synthesis.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Chemical Intermediates: The Case of 7-Chloro-1H-indole-3-carboxaldehyde.

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

-

Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

-

Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

-

ResearchGate. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

-

PubMed Central. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.

-

RSC Publishing. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors.

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol.

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

-

J&K Scientific. 4-Bromo-7-chloro-1H-indole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1167055-37-9|7-Chloro-1H-indole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. 7-Chloro-1H-indole-4-carbaldehyde,1167055-37-9-Amadis Chemical [amadischem.com]

- 7. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 1H-Indole-4-carboxaldehyde, 7-chloro-(1167055-37-9) 1H NMR spectrum [chemicalbook.com]

- 9. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-1H-indole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Chloro-1H-indole-4-carbaldehyde is a substituted indole derivative that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties[1]. The presence of a chlorine atom at the 7-position and a carbaldehyde group at the 4-position of the indole ring imparts unique reactivity and potential for diverse chemical transformations. This guide provides a comprehensive overview of the physicochemical properties of 7-Chloro-1H-indole-4-carbaldehyde, offering insights into its synthesis, spectral characteristics, and safe handling.

Chemical and Physical Properties

The properties of 7-Chloro-1H-indole-4-carbaldehyde are influenced by the interplay of the indole ring system, the electron-withdrawing nature of the chlorine atom, and the reactive aldehyde functionality.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClNO | [2] |

| Molecular Weight | 179.6 g/mol | [2] |

| CAS Number | 1167055-37-9 | [] |

| Appearance | Pale yellow to light brown solid (predicted) | [N/A] |

| Melting Point | Estimated to be in the range of 60-100 °C | Inferred from related compounds[4] |

| Boiling Point | Not experimentally determined | [N/A] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, methanol, DMSO, and chloroform. Insoluble in water. | Inferred from related compounds[5][6] |

A Note on Solubility: While quantitative solubility data is not available, substituted indoles generally exhibit good solubility in common organic solvents due to the aromatic nature of the indole ring[5][6]. The polarity of the aldehyde group may enhance solubility in polar organic solvents.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 7-Chloro-1H-indole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and aldehyde groups.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.2 ppm.

-

Indole N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally appears downfield (δ 8.0-12.0 ppm).

-

Aromatic Protons: The protons on the benzene and pyrrole rings will appear in the aromatic region (δ 7.0-8.5 ppm), with their multiplicity and coupling constants dictated by their positions relative to the substituents. The proton adjacent to the chlorine atom is expected to be deshielded.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 185-195 ppm.

-

Aromatic Carbons: Carbons of the indole ring will resonate in the region of δ 100-140 ppm. The carbon attached to the chlorine atom will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 7-Chloro-1H-indole-4-carbaldehyde in a suitable solvent like methanol or ethanol is expected to show absorption maxima characteristic of the indole chromophore. The extended conjugation provided by the aldehyde group will likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted indole[7][8].

Synthesis and Purification

The most probable synthetic route to 7-Chloro-1H-indole-4-carbaldehyde is through the Vilsmeier-Haack formylation of 7-chloroindole[9][10]. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Chloroindole

This protocol is a generalized procedure based on established methods for the formylation of indoles and should be optimized for the specific substrate.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Caption: Workflow for the synthesis of 7-Chloro-1H-indole-4-carbaldehyde via the Vilsmeier-Haack reaction.

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a viscous liquid.

-

Reaction with 7-Chloroindole: Dissolve 7-chloroindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Hydrolysis: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reactivity and Chemical Stability

The chemical behavior of 7-Chloro-1H-indole-4-carbaldehyde is dictated by the reactivity of the indole nucleus and the aldehyde functional group.

-

Aldehyde Group Reactivity: The aldehyde group is susceptible to a wide range of nucleophilic addition reactions. It can undergo oxidation to the corresponding carboxylic acid, reduction to the alcohol, and can participate in condensation reactions such as the Wittig, Knoevenagel, and Henry reactions[11]. These transformations provide a versatile handle for further molecular elaboration.

-

Indole Ring Reactivity: The indole ring is an electron-rich aromatic system and is prone to electrophilic substitution. The presence of the electron-withdrawing chloro and aldehyde groups will deactivate the ring towards electrophilic attack compared to unsubstituted indole.

-

Stability: Chloro-substituted indoles are generally stable under neutral conditions. However, they may be susceptible to degradation under strongly acidic or basic conditions, or upon prolonged exposure to light and air. The aldehyde group can be prone to oxidation over time. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere.

Safety and Handling

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Likely to cause skin and eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water and seek medical advice.

Conclusion

7-Chloro-1H-indole-4-carbaldehyde is a valuable building block in synthetic organic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and essential safety information. The insights presented herein are intended to support researchers and drug development professionals in the effective utilization and safe handling of this versatile indole derivative. Further experimental investigation is warranted to definitively determine certain physical constants and to fully explore its reactivity profile.

References

-

Vilsmeier-Haack Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- Sigma-Aldrich. (2025, November 6).

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Fisher Scientific. (2021, December 25).

- Cayman Chemical. (2025, October 6).

- 1H NMR Analysis of Compound 7. (n.d.). Scribd.

- Thermo Fisher Scientific. (2010, October 29).

- BenchChem. (2025).

- Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.

- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Growing Science Ltd.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737).

- ChemicalBook. (n.d.). 1H-Indole-4-carboxaldehyde, 7-chloro-(1167055-37-9) 1 H NMR.

- Organic Syntheses. (n.d.).

- FT-IR spectrum of control indole. (n.d.).

- Capot Chemical. (n.d.). MSDS of 4-bromo-7-chloro-1H-indole.

- Indole-3-carbaldehyde. (n.d.). In Wikipedia.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- ACD/Labs. (n.d.).

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- 13C NMR Chemical Shift Table.pdf. (n.d.).

- PubChem. (n.d.). Indole-4-carboxaldehyde.

- Suzdalev, K. F., Babakova, M. N., Kartsev, V. G., & Krasnov, K. A. (2014). Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids and 5-methyl-2-phenyl-2,4-dihydropyrazol-3-one. Formation of compound with extremely short intramolecular hydrogen bond in eight-membered pseudocycle. LOCSS.

- Thermo Fisher Scientific. (n.d.). Indole-4-carboxaldehyde, 97%.

- Synthesis of indoles. (n.d.). Organic Chemistry Portal.

- UV Vis Spectra of Indole Analogues. (n.d.).

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- Cheméo. (n.d.). 1H-Indole-4-carboxaldehyde.

- 21 Chemical Reactions of Indole. (2018, September 3). YouTube.

- Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough.

- AChemBlock. (n.d.). 7-chloro-1H-indole-3-carbaldehyde 97%.

- NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-.

- Sigma-Aldrich. (n.d.). Indole-7-carboxaldehyde 97.

- UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. (n.d.).

- Sigma-Aldrich. (n.d.). Indole-3-carboxaldehyde 97.

- Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024, July 9). MDPI.

- UV/Vis+ Photochemistry D

- BOC Sciences. (n.d.). CAS 1167055-37-9 7-Chloro-1H-Indole-4-Carbaldehyde.

- Solvent Miscibility Table. (n.d.).

- Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. (n.d.).

Sources

- 1. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-chloro-1H-indole-3-carbaldehyde 97% | CAS: 1008-07-7 | AChemBlock [achemblock.com]

- 4. fishersci.com [fishersci.com]

- 5. Indole-4-carboxaldehyde, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 6. researchgate.net [researchgate.net]

- 7. researchdata.edu.au [researchdata.edu.au]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-Chloro-1H-indole-4-carbaldehyde: Molecular Structure, Properties, and Synthetic Pathways for Drug Discovery

This guide provides a comprehensive technical overview of 7-Chloro-1H-indole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and spectroscopic characterization. Furthermore, we will explore its potential as a versatile building block in the synthesis of novel therapeutic agents, drawing upon the established pharmacological importance of the indole scaffold.

Molecular Structure and Physicochemical Properties

7-Chloro-1H-indole-4-carbaldehyde is a derivative of indole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The key structural features of this molecule are a chlorine atom substituted at the 7-position of the indole ring and a formyl (aldehyde) group at the 4-position. These substitutions significantly influence the electronic properties and reactivity of the indole core, making it a valuable intermediate in organic synthesis.

The presence of the electron-withdrawing chlorine atom and the aldehyde group modulates the electron density of the indole ring system. The aldehyde functionality, in particular, offers a reactive site for a plethora of chemical transformations, enabling the construction of more complex molecular architectures.

Key Physicochemical Data

A summary of the key computed and experimentally observed (where available for analogous compounds) properties of 7-Chloro-1H-indole-4-carbaldehyde is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | |

| Molecular Weight | 179.60 g/mol | |

| CAS Number | 1167055-37-9 | |

| IUPAC Name | 7-chloro-1H-indole-4-carbaldehyde | |

| Canonical SMILES | C1=CC(=C2C(=C1C=O)C=CN2)Cl | |

| Appearance | Expected to be a solid, likely pale yellow to brown | General observation for similar compounds |

Molecular Structure Visualization

The 2D chemical structure of 7-Chloro-1H-indole-4-carbaldehyde is depicted below.

Caption: 2D structure of 7-Chloro-1H-indole-4-carbaldehyde.

Synthesis of 7-Chloro-1H-indole-4-carbaldehyde

The synthesis of 7-Chloro-1H-indole-4-carbaldehyde can be approached through various synthetic strategies. One of the most direct and widely applicable methods for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

The proposed synthetic pathway involves the direct formylation of commercially available 7-chloro-1H-indole. The indole nucleus is sufficiently electron-rich to undergo electrophilic substitution, and the formylation is expected to occur at an available position on the benzene ring.

Proposed Synthetic Workflow

The workflow for the synthesis of 7-Chloro-1H-indole-4-carbaldehyde via the Vilsmeier-Haack reaction is outlined below.

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 7-Chloro-1H-indole-4-carbaldehyde

Introduction

7-Chloro-1H-indole-4-carbaldehyde is a substituted indole derivative of interest in synthetic chemistry and drug discovery. As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of this molecule. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, scientists, and professionals in the field of drug development. The focus is not merely on the data itself, but on the underlying principles that guide experimental design and data interpretation, ensuring scientific integrity and reproducibility.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 7-Chloro-1H-indole-4-carbaldehyde, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

1.1: ¹H NMR Spectroscopy: Interpretation

The ¹H NMR spectrum of 7-Chloro-1H-indole-4-carbaldehyde is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the aldehyde group, and the aromatic indole ring system. By comparing with data from similar indole derivatives, we can predict and interpret the spectrum. For instance, data for 7-chloro-1-ethyl-1H-indole-3-carbaldehyde shows characteristic shifts that can be extrapolated to our target molecule.[1]

The aldehyde proton is anticipated to be the most downfield signal, typically appearing as a singlet above 10 ppm. The indole N-H proton will also be downfield, likely appearing as a broad singlet. The aromatic protons on the benzene and pyrrole rings will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons.

1.2: ¹³C NMR Spectroscopy: Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single peak. The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the range of 180-200 ppm. The aromatic carbons will appear in the 110-140 ppm region. The specific chemical shifts will be influenced by the chlorine substituent and the overall electronic distribution in the indole ring. For example, the ¹³C NMR data for 7-chloro-1-ethyl-1H-indole-3-carbaldehyde reveals shifts for the chloro-substituted aromatic ring that are informative for our analysis.[1]

1.3: Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[2]

Sample Preparation:

-

Weighing: Accurately weigh 5-20 mg of 7-Chloro-1H-indole-4-carbaldehyde for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).[3]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2] Gently vortex or sonicate to ensure complete dissolution.[3]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2][3] The liquid level should be around 4-5 cm.[3]

-

Internal Standard: If required, a small amount of an internal standard like tetramethylsilane (TMS) can be added for referencing.[2]

Instrumental Acquisition:

-

Spectrometer Setup: Insert the NMR tube into the spectrometer.

-

Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp signals.[2][3]

-

Tuning: Tune the probe to the appropriate nucleus (¹H or ¹³C).[3]

-

Acquisition Parameters:

-

For ¹H NMR, a standard pulse sequence is used with 8-16 scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed with a larger number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Caption: Experimental Workflow for ATR-FTIR Spectroscopy.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, allowing for the determination of the molecular weight and elemental composition. Electron Ionization (EI) is a common hard ionization technique suitable for relatively volatile and thermally stable compounds like 7-Chloro-1H-indole-4-carbaldehyde. [4][5]

3.1: Interpretation of the Mass Spectrum

The EI mass spectrum of 7-Chloro-1H-indole-4-carbaldehyde is expected to show:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragment Ions: Fragmentation of the molecular ion can lead to characteristic fragment peaks. Common fragmentation pathways for indole aldehydes include the loss of the formyl group (CHO) or carbon monoxide (CO). The fragmentation pattern serves as a "fingerprint" for the molecule. [6][7]

3.2: Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source. For a solid sample, a direct insertion probe may be used, which is heated to volatilize the sample. [4]2. Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. [4][5][8]3. Acceleration: The resulting positively charged ions are accelerated by an electric field.

-

Mass Analysis: The accelerated ions are then separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Caption: Experimental Workflow for Electron Ionization Mass Spectrometry.

Section 4: Summary of Spectroscopic Data

The following table summarizes the expected key spectroscopic data for 7-Chloro-1H-indole-4-carbaldehyde based on the principles outlined above and data from analogous compounds.

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aldehyde proton (>10 ppm, s), Indole N-H (broad s), Aromatic protons with characteristic splitting patterns. |

| ¹³C NMR | Carbonyl carbon (180-200 ppm), Aromatic carbons (110-140 ppm). |

| IR (ATR-FTIR) | N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹). |

| MS (EI) | Molecular ion (M⁺) with a characteristic M+2 peak for chlorine, fragmentation corresponding to loss of CHO and/or CO. |

References

-

University of California, Irvine. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

University of California, Irvine Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]

-

ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. [Link]

-

University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

-

ANU Open Research. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

-

Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. [Link]

-

Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. [Link]

-

Scientist Channel. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. [Link]

-

PubChem. (n.d.). Indole-4-carboxaldehyde. [Link]

-

NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]

-

mzCloud. (n.d.). 4 Indolecarbaldehyde. [Link]

-

ANU Open Research. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy - Supporting Information. [Link]

-

SpectraBase. (n.d.). 1H-indole-4-carboxaldehyde - Optional[ATR-IR] - Spectrum. [Link]

-

PubChem. (n.d.). Indole-7-carboxaldehyde. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rroij.com [rroij.com]

- 8. bitesizebio.com [bitesizebio.com]

solubility of 7-Chloro-1H-indole-4-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 7-Chloro-1H-indole-4-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Chloro-1H-indole-4-carbaldehyde, a key building block in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a predictive and methodological approach. We will first dissect the molecule's physicochemical properties to forecast its solubility profile across a range of common organic solvents. Subsequently, a detailed, field-proven experimental protocol for quantitative solubility determination via the isothermal shake-flask method is presented. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound, ensuring procedural success in synthesis, purification, and formulation.

Introduction: The Significance of Solubility

7-Chloro-1H-indole-4-carbaldehyde (CAS No. 119725-36-3, Molecular Formula: C₉H₆ClNO) is a substituted indole derivative of significant interest in the synthesis of pharmacologically active molecules.[] The indole scaffold is a privileged structure in drug discovery, and modifications such as the addition of chloro and carbaldehyde groups can profoundly alter a molecule's biological activity and physicochemical properties.

Among these properties, solubility is paramount. It is a critical determinant of a compound's behavior at every stage of the drug development pipeline:

-

Chemical Synthesis: Solvent selection dictates reaction rates, yields, and impurity profiles.

-

Purification: Crystallization, a primary purification technique, is entirely dependent on differential solubility in various solvent systems.

-

Formulation: The ability to create stable, homogenous solutions at desired concentrations is essential for delivering a consistent and effective drug product.

-

Bioavailability: For a drug to be effective, it must first dissolve in biological fluids to be absorbed into circulation.

Understanding the solubility of 7-Chloro-1H-indole-4-carbaldehyde is, therefore, not merely an academic exercise but a prerequisite for its successful application.

Physicochemical Profile and Predictive Solubility Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2] Let's analyze the structural features of 7-Chloro-1H-indole-4-carbaldehyde to predict its behavior.

-

The Indole Core: The bicyclic aromatic indole ring is predominantly nonpolar and hydrophobic. However, the nitrogen atom in the pyrrole ring contains an N-H bond, which can act as a hydrogen bond donor.[3]

-

The 4-Carbaldehyde Group (-CHO): The aldehyde group is polar due to the electronegative oxygen atom, which can act as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.[4]

-

The 7-Chloro Group (-Cl): The chloro substituent is electron-withdrawing and increases the molecule's overall lipophilicity (fat-solubility) and molecular weight, which can decrease solubility in polar solvents like water.

Causality: The molecule possesses both polar (aldehyde, N-H) and nonpolar (aromatic rings, chloro group) characteristics, making it amphiphilic. We can predict that its highest solubility will be in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds. Its solubility in nonpolar solvents will be moderate, while solubility in highly polar protic solvents like water is expected to be low.[4][5]

Table 1: Predicted Qualitative Solubility of 7-Chloro-1H-indole-4-carbaldehyde

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Very High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent effectively solvate the polar aldehyde group. |

| Polar Protic | Methanol, Ethanol, 1-Butanol | Moderate to High | Solvents can act as both H-bond donors and acceptors, interacting with the N-H and aldehyde groups. Solubility may decrease with increasing alkyl chain length (e.g., higher in ethanol than in butanol).[6][7] |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Solvated primarily through π-π stacking interactions with the indole ring. The polar groups limit high solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Lacks favorable intermolecular interactions. Van der Waals forces are insufficient to overcome the crystal lattice energy of the solid solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Similar polarity and ability to engage in dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | THF is more polar and a better hydrogen bond acceptor than diethyl ether, likely resulting in higher solubility. |

| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic chloro-indole core dominates, leading to poor interaction with water's strong hydrogen-bonding network.[5][8] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is a gold-standard, reliable technique for determining equilibrium solubility.[2] This protocol provides a self-validating system for generating accurate and reproducible data.

Workflow for Solubility Determination

Sources

- 2. m.youtube.com [m.youtube.com]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. gneechemical.com [gneechemical.com]

- 7. 1-Butanol CAS#: 71-36-3 [m.chemicalbook.com]

- 8. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

The Role of 7-Chloro Substitution on the Reactivity of Indole-4-Carbaldehyde: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide:

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic functionalization of this privileged structure is paramount for modulating biological activity. This technical guide provides an in-depth analysis of 7-chloroindole-4-carbaldehyde, a versatile building block whose reactivity is uniquely influenced by the C7-chloro substituent. We will dissect the electronic and steric effects of the chloro group, exploring how it governs the reactivity of both the indole ring in electrophilic aromatic substitutions and the 4-carbaldehyde moiety in nucleophilic additions. This whitepaper offers researchers and drug development professionals a comprehensive understanding of this reagent's behavior, supported by mechanistic insights, detailed experimental protocols, and its application in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Indoles

Indoles are not merely structural motifs; they are dynamic platforms for drug discovery. Their electron-rich nature makes them highly reactive, particularly towards electrophiles at the C3 position.[3][4] The introduction of substituents onto the indole core dramatically alters its electronic landscape and steric profile, providing a powerful tool for fine-tuning its synthetic utility and pharmacological properties.

The indole-4-carbaldehyde framework is particularly valuable, presenting two distinct reactive sites: the nucleophilic indole ring and the electrophilic aldehyde. The addition of a chloro group at the 7-position introduces a fascinating dichotomy of electronic effects—inductive withdrawal and resonance donation—that creates a nuanced reactivity profile. Understanding this profile is critical for leveraging 7-chloroindole-4-carbaldehyde as a precursor for advanced intermediates in drug development programs.

Synthesis of 7-Chloroindole-4-carbaldehyde

A practical and scalable synthesis is crucial for the utility of any building block. While various methods for indole synthesis exist[5], a common route to substituted indole-4-carbaldehydes involves the formylation of the corresponding indole. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Chloroindole

This protocol describes a representative procedure for the synthesis of the title compound.

Objective: To introduce a formyl group at the C4 position of 7-chloroindole. Mechanistically, the Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride and dimethylformamide (DMF). The electron-rich indole attacks this electrophile, and subsequent hydrolysis yields the aldehyde.

Materials:

-

7-Chloroindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0 °C.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF. The reaction is exothermic. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Substrate Addition: Dissolve 7-chloroindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and stir for 30 minutes.

-

Neutralization: Slowly add saturated aqueous NaHCO₃ to neutralize the mixture until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure 7-chloroindole-4-carbaldehyde.

The Dichotomous Role of the 7-Chloro Substituent

The reactivity of 7-chloroindole-4-carbaldehyde is fundamentally governed by the electronic and steric properties of the chloro group.

Electronic Effects: Induction vs. Resonance

The chlorine atom exerts two opposing electronic forces on the indole ring:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene portion of the indole through the sigma bond network. This effect deactivates the ring towards electrophilic attack compared to unsubstituted indole.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This donation of electron density partially counteracts the inductive withdrawal.

This duality makes the overall electron-donating or -withdrawing character of the substituent position-dependent. For the aldehyde at C4, the primary influence is the strong electron-withdrawing inductive effect, which significantly increases the electrophilicity of the carbonyl carbon.

Caption: Electronic effects of the 7-chloro substituent.

Steric Effects

The chlorine atom at the C7 position introduces steric bulk in proximity to the N1 position of the indole ring. This can influence reactions that involve this nitrogen, such as N-alkylation or N-arylation, by sterically hindering the approach of electrophiles. Furthermore, it can influence the preferred conformation of the C4-carbaldehyde group, potentially affecting the facial selectivity of nucleophilic attack.

Reactivity Profile I: Electrophilic Aromatic Substitution (EAS)

The indole ring is inherently nucleophilic and readily undergoes electrophilic substitution, with a strong preference for the C3 position.[3][4] The 7-chloro substituent modulates this reactivity.

-

Reactivity: The net effect of the electron-withdrawing chloro group is a deactivation of the indole ring towards EAS compared to the parent indole. Harsher reaction conditions may be required to achieve substitution.

-

Regioselectivity: Despite the deactivation, the directing influence of the indole nitrogen lone pair remains dominant, strongly favoring electrophilic attack at the C3 position. The 7-chloro group does not typically alter this inherent regioselectivity.

Caption: General workflow for EAS on the indole core.

Reactivity Profile II: Nucleophilic Addition to the 4-Carbaldehyde

The most significant impact of the 7-chloro substituent is on the reactivity of the aldehyde group. Nucleophilic addition is the cornerstone reaction of aldehydes and ketones.[6]

-

Enhanced Electrophilicity: The potent electron-withdrawing inductive effect of the C7-chloro group is relayed through the benzene ring to the C4-carbaldehyde. This pulls electron density away from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by nucleophiles.[7]

-

Reaction Acceleration: Consequently, reactions such as Grignard additions, Wittig olefinations, reductive aminations, and Knoevenagel condensations often proceed more rapidly and under milder conditions compared to their non-halogenated analogs.

Protocol Example: Knoevenagel Condensation

This protocol details the condensation of 7-chloroindole-4-carbaldehyde with malononitrile, a classic reaction that benefits from the enhanced electrophilicity of the aldehyde.

Objective: To synthesize (E)-2-((7-chloro-1H-indol-4-yl)methylene)malononitrile, a versatile intermediate for further functionalization.

Materials:

-

7-Chloroindole-4-carbaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

Setup: In a round-bottom flask, dissolve 7-chloroindole-4-carbaldehyde (1 equivalent) in ethanol.

-

Addition of Nucleophile: Add malononitrile (1.1 equivalents) to the solution.

-

Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). The reaction is often rapid, with the product precipitating out of solution. Monitor by TLC.

-

Isolation: After the reaction is complete (typically 1-2 hours), cool the mixture in an ice bath to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst.

-

Drying: Dry the product under vacuum to obtain the pure condensed product.

| Reactant | Product | Conditions | Key Advantage of 7-Cl |

| 7-Chloroindole-4-carbaldehyde + Malononitrile | (E)-2-((7-chloro-1H-indol-4-yl)methylene)malononitrile | Piperidine, EtOH, RT | Faster reaction rate due to increased aldehyde electrophilicity. |

| 7-Chloroindole-4-carbaldehyde + Wittig Ylide | 7-Chloro-4-vinyl-1H-indole derivative | THF, 0 °C to RT | Efficient olefination under standard conditions. |

| 7-Chloroindole-4-carbaldehyde + Amine + NaBH(OAc)₃ | 7-Chloro-4-(aminomethyl)-1H-indole derivative | DCE, Acetic Acid | Facile iminium ion formation for reductive amination. |

Table 1: Representative nucleophilic addition reactions and the influence of the 7-chloro group.

Applications in Medicinal Chemistry

The unique reactivity of 7-chloroindole-4-carbaldehyde makes it a valuable precursor in drug discovery. The chloro-substituent not only modulates reactivity for synthetic ease but can also serve as a critical pharmacophore, engaging in halogen bonding or occupying hydrophobic pockets in target proteins. For instance, related 7-chloroquinoline structures are key components in antimalarial drugs like chloroquine[8], and various substituted indoles are investigated as kinase inhibitors, antiviral agents, and CNS-active compounds.[1][9] The ability to readily perform nucleophilic additions at the C4-aldehyde position allows for the rapid construction of molecular libraries with diverse side chains, crucial for structure-activity relationship (SAR) studies.

Conclusion

The 7-chloro substituent on indole-4-carbaldehyde is not a passive spectator. It is a powerful control element that fine-tunes the molecule's reactivity through a balance of electronic and steric effects. Its primary role is to activate the 4-carbaldehyde group toward nucleophilic attack via a strong inductive electron-withdrawing effect, while moderately deactivating the indole ring to electrophilic substitution. This predictable and synthetically advantageous behavior makes 7-chloroindole-4-carbaldehyde a highly valuable and strategic building block for medicinal chemists aiming to construct complex, biologically active molecules.

References

-

Banerji, J., Dutta, U., Basak, B., Saha, M., Budzikiewicz, H., & Chatterjee, A. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry - Section B, 40(9), 741-744.

-

Alper, P. B., & Nguyen, K. T. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2051–2053.

-

De Rosa, M., & Ribaud, G. L. (1983). Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry, 48(24), 4652–4654.

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. (Note: While not directly cited, this provides context on indole alkaloids and ring cleavage mentioned in search result[10]).

-

Wang, B., Ma, J., & Zhang, Y. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 10338–10349.

-

Jones, K., & Brough, P. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6248–6251.

-

Sundberg, R. J. (2008). Electrophilic Substitution Reactions of Indoles. In Topics in Heterocyclic Chemistry (pp. 119-205). Springer.

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Note: Provides context for general indole synthesis mentioned in search result[5]).

-

University of Calgary. (n.d.). Chapter 17: Nucleophilic Addition. University of Calgary Chemistry.

-

Baldi, B. G., Slovin, J. P., & Cohen, J. D. (1989). Synthesis of 14C-labeled halogen substituted indole-3-acetic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 27(6), 727-732.

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.

-

Wikipedia contributors. (2023). Electrophilic aromatic substitution. Wikipedia.

-

Química Orgánica. (n.d.). Electrophilic substitution at the indole. Química Orgánica.

-

Wikipedia contributors. (2023). Nucleophilic conjugate addition. Wikipedia.

-

LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.

-

Liu, S. Y. (2013). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 52(15), 4181-4184.

-

Gualdrón-Reyes, A. F., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1365.

-

Das, A., & Ghorai, P. (2024). Haloindole Carboxaldehyde as an Emerging Precursor for the Synthesis of Versatile Essential Skeletons. ChemistrySelect, 9(4).

-

Mosquera, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14197–14210.

-

NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries.

-

Khan, I., et al. (2023). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate.

-

Mondal, S., et al. (2023). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemistry.

-

BenchChem. (2025). Application Notes and Protocols: Indole-3-carbaldehyde as a Versatile Building Block in Medicinal Chemistry. BenchChem.

-

El-Faham, A., et al. (2015). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 52(4), 1035-1051.

-

Chibale, K., et al. (2007). Application of multicomponent reactions to antimalarial drug discovery. Part 3: Discovery of aminoxazole 4-aminoquinolines with potent antiplasmodial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 17(17), 4733-4736.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic substitution at the indole [quimicaorganica.org]

- 5. Indole synthesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties of the Formyl Group in 7-Chloro-1H-indole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1H-indole-4-carbaldehyde is a vital heterocyclic scaffold in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active agents. The reactivity, binding affinity, and metabolic stability of derivatives synthesized from this core are profoundly dictated by the electronic characteristics of the C4-formyl group. This guide provides a comprehensive analysis of the synergistic electronic effects at play within the molecule, dissecting the contributions of the indole nucleus, the electron-withdrawing formyl group, and the C7-chloro substituent. We explore both experimental and computational methodologies for characterizing these properties, offering a foundational understanding for professionals engaged in the rational design of indole-based therapeutics.

Introduction

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic landscape, characterized by a π-excessive nature, makes it a rich template for chemical modification.[2][3] The introduction of a formyl (-CHO) group, particularly at the C4 position, installs a key electrophilic center and a versatile handle for synthetic transformations such as reductive amination, oxidation, and condensation reactions. The electronic nature of this aldehyde is not intrinsic but is instead finely tuned by the substituents on the indole core.

In 7-Chloro-1H-indole-4-carbaldehyde, the interplay between the inherent electron-donating properties of the indole's pyrrole moiety, the powerful electron-withdrawing nature of the C4-formyl group, and the dualistic electronic influence of the C7-chloro substituent creates a complex and nuanced electronic environment. Understanding this environment is paramount for predicting reaction outcomes and designing molecules with optimal target engagement profiles. This guide aims to elucidate these electronic properties through a detailed examination of substituent effects, supported by theoretical and practical methodologies.

Chapter 1: The Electronic Architecture of a Substituted Indole

The electronic properties of 7-Chloro-1H-indole-4-carbaldehyde are a composite of three distinct contributors: the indole nucleus, the C4-formyl group, and the C7-chloro group.

The Indole Nucleus: A π-Excessive System

The indole core consists of a benzene ring fused to a pyrrole ring. The nitrogen lone pair actively participates in the π-electron system, rendering the ring electron-rich and highly susceptible to electrophilic attack, particularly at the C3 position.[2][4] This π-excessive character means the indole ring itself can modulate the electron density of its substituents.

The C4-Formyl Group: A Potent Electron-Withdrawing Group

The formyl group is a classic electron-withdrawing group (EWG) operating through two primary mechanisms:

-

Inductive Effect (-I): The highly electronegative oxygen atom pulls electron density away from the carbonyl carbon and, by extension, from the indole ring through the sigma bond framework.

-

Resonance Effect (-M): The π-system of the carbonyl group can withdraw electron density from the aromatic ring via resonance, further delocalizing the π-electrons and deactivating the ring.

The presence of the formyl group at C4 significantly decreases the electron density of the indole ring, making it less nucleophilic than the parent indole.[1][5] Studies on various 4-substituted indoles have shown that EWGs like the formyl group cause a red-shift in the molecule's absorption spectrum, indicating a change in the electronic transition energies.[5]

The C7-Chloro Substituent: A Dualistic Influence

Halogens like chlorine exhibit a dichotomous electronic nature:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine strongly withdraws electron density through the σ-bond framework, deactivating the ring.

-

Resonance Effect (+M): The lone pairs on the chlorine atom can be donated into the aromatic π-system, a weak electron-donating effect.

For halogens, the inductive effect typically outweighs the resonance effect. Therefore, the C7-chloro group primarily acts to reduce the overall electron density of the benzene portion of the indole nucleus.

Chapter 2: Synergistic Effects and the Net Electronic Character

The final electronic character of the formyl group in 7-Chloro-1H-indole-4-carbaldehyde is determined by the vector sum of these individual effects. The C7-chloro group's strong inductive withdrawal enhances the overall electron-deficient nature of the benzene ring. This, in turn, amplifies the electron-withdrawing pull of the C4-formyl group, as the indole nucleus is less able to counteract its influence.

The net result is a formyl group with heightened electrophilicity . The carbon atom of the aldehyde is significantly more electron-poor (more positive partial charge) compared to that in unsubstituted indole-4-carbaldehyde. This has direct consequences for its reactivity, making it more susceptible to nucleophilic attack.

Diagram: Interplay of Electronic Effects

The following diagram illustrates the dominant electronic forces within the molecule. The inductive withdrawal (-I) effects of both the chloro and formyl groups work in concert to decrease electron density in the ring, while the resonance (-M) effect of the formyl group further delocalizes π-electrons.

Caption: Dominant electronic effects influencing the formyl group.

Chapter 3: Experimental and Computational Characterization

A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for a thorough characterization of the formyl group's electronic properties.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shift of the aldehyde proton (-CHO) is a sensitive probe of its electronic environment. In 7-Chloro-1H-indole-4-carbaldehyde, this proton is expected to be significantly downfield (higher ppm) compared to indole-4-carbaldehyde, reflecting the increased deshielding caused by the potent electron withdrawal.

-

¹³C NMR: Similarly, the resonance of the carbonyl carbon will be shifted downfield, indicating a lower electron density at this position. Comparing these shifts to reference compounds provides a semi-quantitative measure of the substituent effects.[6]

-

-

UV-Visible Spectroscopy: Electronic transitions in the indole chromophore are sensitive to substituent effects.[7][8] Strong electron-withdrawing groups at the C4 position, like the formyl group, are known to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted indole.[5] This shift provides insight into how substituents alter the HOMO-LUMO gap of the molecule.

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), offer powerful tools for visualizing and quantifying electronic properties.[9][10]

Table 1: Key Computational Analyses

| Analysis Type | Description | Insights Gained |

| Electrostatic Potential (ESP) Map | Visualizes the electrostatic potential on the electron density surface.[11] Red indicates electron-rich (negative potential) regions, while blue indicates electron-poor (positive potential) regions.[12][13] | Provides a qualitative, color-coded map of charge distribution. The formyl group's oxygen will be strongly red, and the carbonyl carbon and aldehyde proton will be in a bluish region, highlighting the bond's polarity and the carbon's electrophilicity. |

| Natural Bond Orbital (NBO) Analysis | Analyzes the wavefunction to provide a localized, Lewis-like bonding picture.[14] It calculates natural atomic charges on each atom. | Quantifies the partial charge on the formyl carbon, oxygen, and hydrogen atoms. A higher positive charge on the carbon atom in the chloro-substituted indole compared to the unsubstituted version would provide quantitative evidence of its enhanced electrophilicity. |

| Molecular Orbital Analysis | Calculates and visualizes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The LUMO's shape and location indicate the most probable site for nucleophilic attack. For this molecule, the LUMO is expected to have a significant coefficient on the C4-formyl group, particularly on the carbonyl carbon. |

Diagram: Computational Workflow for Electronic Property Analysis

The following diagram outlines a standard workflow for the computational analysis of the target molecule.

Caption: A typical DFT-based computational workflow.

Chapter 4: Implications for Drug Development

The heightened electrophilicity of the formyl group in 7-Chloro-1H-indole-4-carbaldehyde has significant practical implications:

-

Enhanced Reactivity in Synthesis: Reactions involving nucleophilic attack at the carbonyl carbon, such as the formation of imines, oximes, or the addition of organometallic reagents, are expected to proceed more readily and under milder conditions compared to less electron-deficient indole aldehydes.

-

Stronger Non-Covalent Interactions: The polarized C=O bond makes the oxygen a stronger hydrogen bond acceptor. This can be critical for molecular recognition at a biological target, potentially increasing binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The combined electronic effects influence the molecule's overall dipole moment and lipophilicity, which in turn affect its solubility, membrane permeability, and pharmacokinetic profile. The presence of the chlorine atom, for instance, generally increases lipophilicity.[15]

Conclusion

The electronic properties of the formyl group in 7-Chloro-1H-indole-4-carbaldehyde are not governed by a single factor but are the result of a complex synergy between the indole nucleus and its substituents. The combined electron-withdrawing forces of the C4-formyl and C7-chloro groups create a highly electrophilic carbonyl center. This characteristic is a defining feature of the molecule's chemical reactivity and its potential for forming strong interactions within a biological target. A thorough understanding of these electronic properties, achieved through a combination of modern spectroscopic and computational techniques, is indispensable for leveraging this important scaffold in the design and synthesis of next-generation therapeutics.

References

-

Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. (2023). PubMed. Available at: [Link]

-

Substituent effects on indole universal bases in DNA. Taylor & Francis Online. Available at: [Link]

-

Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. (2022). ChemRxiv. Available at: [Link]

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. (2001). Royal Society of Chemistry. Available at: [Link]

-

Electrostatic potential maps of (a) indole, (b) skatole, (c, d) two.... ResearchGate. Available at: [Link]

-

Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That A. Squarespace. Available at: [Link]

-

Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2021). National Institutes of Health. Available at: [Link]

-

Indole: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]

-

electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES. Available at: [Link]

-

Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). MDPI. Available at: [Link]

-

NMR STUDIES OF INDOLE. Semantic Scholar. Available at: [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell. Available at: [Link]

-

Natural Bond Orbital (NBO) Analysis. University of Oldenburg. Available at: [Link]

-

Indole-4-carboxaldehyde. PubChem. Available at: [Link]

-

01.05 Electrostatic Potential Maps, Dipole Moments, and Partial Charges. (2017). YouTube. Available at: [Link]

-

Hammett equation. Wikipedia. Available at: [Link]

-

Electrostatic Potential maps. (2023). Chemistry LibreTexts. Available at: [Link]

-

1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

-

Properties of the indole ring in metal complexes. A comparison with the phenol ring. (2014). PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemcess.com [chemcess.com]

- 3. Properties of the indole ring in metal complexes. A comparison with the phenol ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]